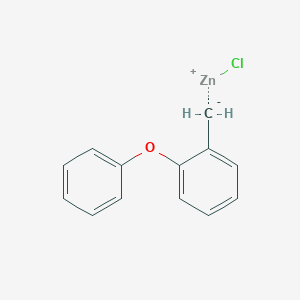
(2-PhenoxybenZyl)Zinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-PhenoxybenZyl)Zinc chloride is an organozinc compound with the molecular formula C13H11ClOZn.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-PhenoxybenZyl)Zinc chloride typically involves the reaction of 2-phenoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
C6H5OCH2C6H4Cl+Zn→C6H5OCH2C6H4ZnCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(2-PhenoxybenZyl)Zinc chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxybenzyl derivatives.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzyl alcohols, while substitution reactions can produce a variety of organozinc derivatives .
科学的研究の応用
Chemistry
In chemistry, (2-PhenoxybenZyl)Zinc chloride is used as a reagent in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study the interactions between organozinc compounds and biological molecules. Its unique structure allows for the exploration of zinc’s role in biological systems.
Medicine
While direct medical applications of this compound are limited, its derivatives may have potential in drug development. Organometallic compounds are being investigated for their therapeutic properties, including anticancer and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its ability to form stable organozinc intermediates makes it valuable in material science .
作用機序
The mechanism by which (2-PhenoxybenZyl)Zinc chloride exerts its effects involves the interaction of the zinc center with various molecular targets. Zinc ions can coordinate with electron-rich sites on organic molecules, facilitating reactions such as nucleophilic addition and substitution. The phenoxybenzyl group provides additional stability and reactivity, making the compound versatile in different chemical environments .
類似化合物との比較
Similar Compounds
Phenylzinc chloride (C₆H₅ZnCl): Similar in structure but lacks the phenoxy group.
Benzylzinc chloride (C₆H₅CH₂ZnCl): Similar but with a benzyl group instead of phenoxybenzyl.
(2-Methoxybenzyl)zinc chloride (C₆H₅OCH₂ZnCl): Similar but with a methoxy group instead of phenoxy.
Uniqueness
(2-PhenoxybenZyl)Zinc chloride is unique due to the presence of the phenoxy group, which enhances its reactivity and stability compared to other organozinc compounds. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not perform as well .
特性
分子式 |
C13H11ClOZn |
|---|---|
分子量 |
284.1 g/mol |
IUPAC名 |
chlorozinc(1+);1-methanidyl-2-phenoxybenzene |
InChI |
InChI=1S/C13H11O.ClH.Zn/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
JXTUVDDHCYQZGL-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC=CC=C1OC2=CC=CC=C2.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
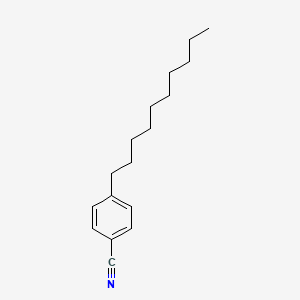
![3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)
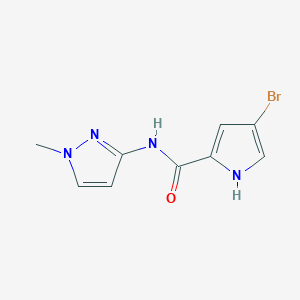

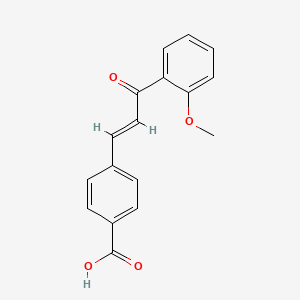

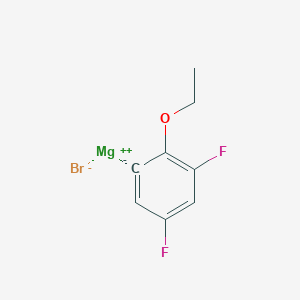

![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
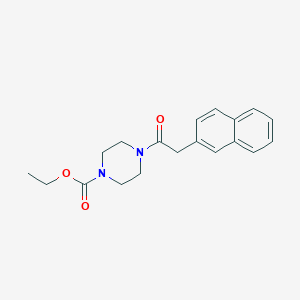
![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
